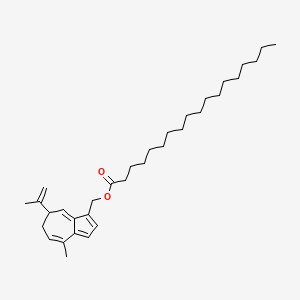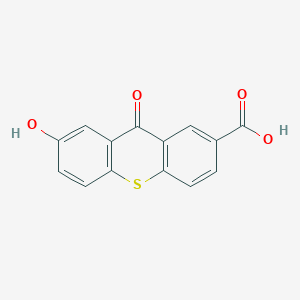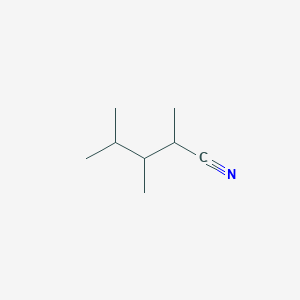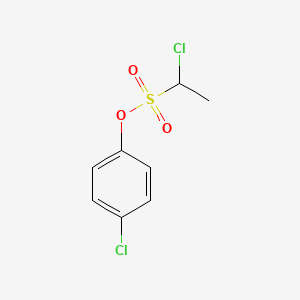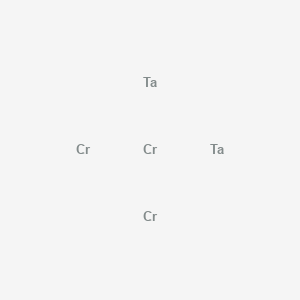
Chromium--tantalum (3/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium-tantalum (3/2) is a binary alloy composed of chromium and tantalum in a 3:2 ratio. This compound is known for its high melting point, excellent corrosion resistance, and remarkable mechanical properties. It is primarily used in high-temperature applications and environments where resistance to oxidation and wear is crucial.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of chromium-tantalum (3/2) involves several synthetic routes, including:
-
Powder Metallurgy: : This method involves mixing fine powders of chromium and tantalum in the desired ratio, followed by compaction and sintering at high temperatures. The sintering process typically occurs in a vacuum or inert atmosphere to prevent oxidation .
-
Arc Melting: : In this method, chromium and tantalum metals are melted together using an electric arc furnace. The molten alloy is then cooled rapidly to form a solid solution .
-
Mechanical Alloying: : This technique involves the repeated fracturing and welding of chromium and tantalum powders in a high-energy ball mill. The resulting alloy is then consolidated through hot pressing or sintering .
Industrial Production Methods
Industrial production of chromium-tantalum (3/2) often employs large-scale arc melting or powder metallurgy techniques. These methods ensure uniform composition and high purity of the alloy, making it suitable for critical applications in aerospace, nuclear, and chemical industries .
Analyse Chemischer Reaktionen
Types of Reactions
Chromium-tantalum (3/2) undergoes various chemical reactions, including:
Reduction: Chromium-tantalum (3/2) can be reduced using strong reducing agents like hydrogen or carbon monoxide.
Substitution: The alloy can undergo substitution reactions with other metals, altering its properties and applications.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen or carbon monoxide at high temperatures.
Substitution: Involves reacting the alloy with other metal salts or compounds under controlled conditions.
Major Products Formed
Oxidation: Formation of chromium and tantalum oxides.
Reduction: Production of pure chromium and tantalum metals.
Substitution: Formation of new alloys with modified properties.
Wissenschaftliche Forschungsanwendungen
Chromium-tantalum (3/2) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which chromium-tantalum (3/2) exerts its effects involves several molecular targets and pathways:
Oxidation Resistance: The alloy forms a stable oxide layer that protects it from further oxidation and corrosion.
Mechanical Strength: The unique crystal structure of the alloy provides high mechanical strength and resistance to deformation.
Catalytic Activity: The alloy’s surface properties and electronic structure make it an effective catalyst for various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromium-Nickel Alloys: Known for their corrosion resistance and mechanical properties, but have lower melting points compared to chromium-tantalum (3/2).
Tantalum-Niobium Alloys: Exhibit excellent corrosion resistance and high melting points, but are less mechanically robust than chromium-tantalum (3/2).
Uniqueness
Chromium-tantalum (3/2) stands out due to its unique combination of high melting point, excellent corrosion resistance, and superior mechanical properties. These characteristics make it ideal for high-temperature and high-stress applications, where other alloys may fail .
Eigenschaften
CAS-Nummer |
52227-46-0 |
|---|---|
Molekularformel |
Cr3Ta2 |
Molekulargewicht |
517.88 g/mol |
IUPAC-Name |
chromium;tantalum |
InChI |
InChI=1S/3Cr.2Ta |
InChI-Schlüssel |
IHLOTRTTXMVHDI-UHFFFAOYSA-N |
Kanonische SMILES |
[Cr].[Cr].[Cr].[Ta].[Ta] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


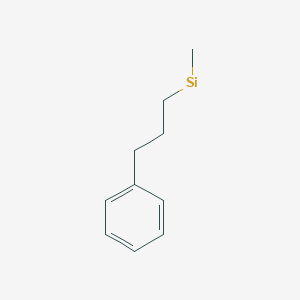

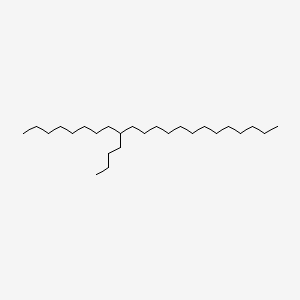
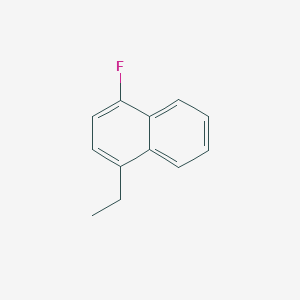
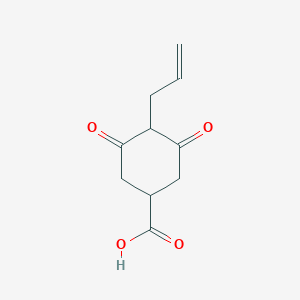
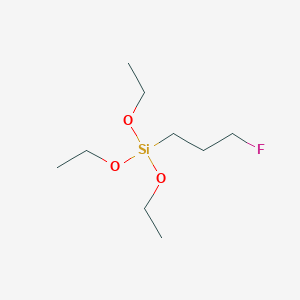
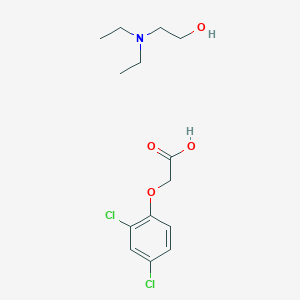
![1,4-Dimethylbicyclo[2.2.2]octane](/img/structure/B14637191.png)
![3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B14637195.png)
![[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene](/img/structure/B14637200.png)
